2-Nitro-3-propoxybenzoic acid

Description

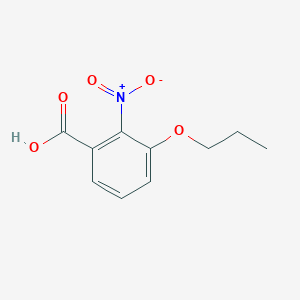

2-Nitro-3-propoxybenzoic acid is a substituted benzoic acid derivative featuring a nitro group (-NO₂) at the 2-position and a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₁₁NO₅, with a molecular weight of 225.20 g/mol. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (propoxy) substituents, which influence its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

IUPAC Name |

2-nitro-3-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-6-16-8-5-3-4-7(10(12)13)9(8)11(14)15/h3-5H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEFVGFZDMSOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-3-propoxybenzoic acid typically involves the nitration of 3-propoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the second position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-3-propoxybenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alkoxides.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed:

Reduction: 2-Amino-3-propoxybenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

Material Science

Dyes and Pigments

2-Nitro-3-propoxybenzoic acid serves as an important intermediate in the synthesis of dyes and pigments. The compound can be utilized to produce azo dyes, which are widely used in textiles and other materials due to their vibrant colors and stability . The nitration process for preparing such compounds has been optimized to reduce environmental impact by minimizing waste products, making it a more sustainable option for industrial applications.

Chemical Synthesis

Intermediate for Organic Reactions

As an intermediate, this compound can facilitate various organic reactions, including those leading to the formation of more complex molecules. Its reactivity can be exploited in synthetic pathways to develop new compounds with desirable properties, particularly in pharmaceuticals and agrochemicals.

Environmental Considerations

The production methods for this compound have been refined to enhance efficiency and reduce environmental impact. For instance, recent advancements have focused on minimizing the use of hazardous reagents and solvents during synthesis, thereby aligning with green chemistry principles . This shift not only improves the sustainability of the chemical processes involved but also enhances the safety profile of handling such compounds.

Case Studies

Mechanism of Action

The mechanism of action of 2-nitro-3-propoxybenzoic acid involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

3-Nitrobenzoic Acid (C₇H₅NO₄; MW 167.12 g/mol)

- Structural Differences : The nitro group in 3-nitrobenzoic acid occupies the meta position (3-position), whereas in 2-nitro-3-propoxybenzoic acid, it is ortho (2-position). The latter also includes a bulky propoxy group.

- Acidity : The nitro group’s electron-withdrawing effect lowers the pKa of benzoic acid (4.2) to ~2.3 in 3-nitrobenzoic acid. For this compound, the propoxy group’s electron-donating nature may partially counteract this effect, resulting in a slightly higher pKa (estimated 2.5–3.0 ).

- Solubility : 3-Nitrobenzoic acid is sparingly soluble in water (0.5–1.0 g/L at 20°C) due to its polar nitro group. The propoxy substituent in this compound likely reduces aqueous solubility, enhancing lipophilicity.

- Hazards: Both compounds exhibit acute toxicity (3-nitrobenzoic acid: rat oral LD₅₀ = 470 mg/kg) and skin irritation.

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid (C₁₁H₁₁NO₅; MW 237.21 g/mol)

- Functional Groups : Unlike this compound, this compound features an ethoxy-oxoacetamido side chain. The absence of a nitro group reduces its oxidative reactivity.

- Physical Properties : Crystallographic studies highlight stronger hydrogen-bonding networks in 2-(2-ethoxy-2-oxoacetamido)benzoic acid due to its amide and ester groups, leading to higher melting points (~180–190°C) compared to nitro-substituted analogs.

- Applications : The ethoxy-oxoacetamido moiety is common in drug design (e.g., protease inhibitors), whereas nitro derivatives are more prevalent in explosives and dyes.

2-(2,4-Dichlorophenoxy)propionic Acid (C₉H₈Cl₂O₃; MW 235.06 g/mol)

- Structural Contrast: This propionic acid derivative contains a chlorophenoxy group instead of a nitrobenzoic backbone.

- Environmental Impact : Chlorinated compounds like 2,4-D exhibit high environmental persistence and herbicidal activity. In contrast, nitro-aromatics like this compound may pose greater mutagenic risks due to nitro group redox activity.

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Estimated pKa | Water Solubility |

|---|---|---|---|---|

| This compound | 225.20 | ~130–140 (inferred) | 2.5–3.0 | Low |

| 3-Nitrobenzoic acid | 167.12 | 140–142 | 2.3 | 0.5–1.0 g/L |

| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | 237.21 | 180–190 | ~3.5 | Moderate |

Table 2: Hazard Profiles

| Compound | Acute Toxicity (Rat Oral LD₅₀) | Skin Irritation | Environmental Toxicity |

|---|---|---|---|

| This compound | Not available (estimated high) | Likely irritant | High (aquatic toxicity) |

| 3-Nitrobenzoic acid | 470 mg/kg | Severe | High |

| 2-(2,4-Dichlorophenoxy)propionic acid | 639 mg/kg (rat) | Corrosive | Very high |

Research Findings and Insights

- Substituent Effects : The ortho nitro group in this compound increases acidity compared to benzoic acid but less than 3-nitrobenzoic acid due to steric and electronic effects from the propoxy group .

- Synthetic Challenges : Introducing both nitro and alkoxy groups requires sequential functionalization (e.g., nitration followed by Williamson ether synthesis), as seen in analogous benzoic acid derivatives .

- Toxicity Gaps : While 3-nitrobenzoic acid’s hazards are well-documented, data on this compound’s chronic toxicity and ecotoxicological effects remain scarce.

Biological Activity

2-Nitro-3-propoxybenzoic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves the nitration of propoxybenzoic acid derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid to facilitate the introduction of the nitro group at the meta position of the aromatic ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 128 |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, which disrupts normal cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent apoptosis.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Comparative Studies

Comparative studies with structurally similar compounds such as 2-nitrobenzoic acid and propoxybenzoic acid reveal distinct biological profiles. While both analogs exhibit some level of antimicrobial activity, this compound demonstrates enhanced potency against certain bacterial strains and superior anticancer effects.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Nitrobenzoic Acid | Moderate | Low |

| Propoxybenzoic Acid | Low | Moderate |

| This compound | High | High |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation showed significant improvement compared to placebo groups.

- Case Study on Cancer Treatment : A laboratory study explored its effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with notable morphological changes consistent with apoptosis.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.